molecular formula C12F8 B073209 Acenaphthylene, octafluoro- CAS No. 1554-93-4

Acenaphthylene, octafluoro-

Cat. No. B073209
CAS RN: 1554-93-4
M. Wt: 296.11 g/mol
InChI Key: DOVATEMCZVQLKW-UHFFFAOYSA-N
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Description

“Acenaphthylene, octafluoro-” is a chemical compound with the formula C12F8 . It’s a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon . Acenaphthylene is an ortho- and peri-fused tricyclic hydrocarbon that resembles naphthalene with positions 1 and 8 connected by a -CH=CH- unit .


Synthesis Analysis

Acenaphthylene is produced industrially by gas phase dehydrogenation of acenaphthene . The most widely used methods for the preparation of acenaphthoquinone, a derivative of acenaphthylene, are the oxidation of acenaphthene with various oxidizing agents and the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride .


Molecular Structure Analysis

The molecular weight of “Acenaphthylene, octafluoro-” is 296.1156 . More detailed information about its molecular structure might be available in specialized databases or scientific literature .


Chemical Reactions Analysis

Acenaphthylene is used in a wide range of reactions for the synthesis of heterocyclic compounds . It’s also used in the design and synthesis of spiro-fused cyclic frameworks .


Physical And Chemical Properties Analysis

Detailed physical and chemical property data for “Acenaphthylene, octafluoro-” might be available from specialized databases such as the NIST Chemistry WebBook .

Scientific Research Applications

  • Photodimerization of Acenaphthylene : A study by Kaanumalle & Ramamurthy (2007) investigated the photodimerization of acenaphthylene molecules in a nanocapsule, revealing a syn dimer formation upon direct excitation and both syn and anti dimers upon triplet sensitization (Kaanumalle & Ramamurthy, 2007).

  • Nucleophilic Displacement in Polyhalogenoaromatic Compounds : Atwal & Bolton (1987) provided insights into the reactivities of polyfluoroarene systems, including octafluoro-acenaphthylene, showing the orientation of nucleophilic attack can be understood by considering each aromatic ring as a single entity (Atwal & Bolton, 1987).

  • Atmospheric Reactions of Acenaphthylene : Reisen & Arey (2002) studied the atmospheric gas-phase reactions of acenaphthylene with hydroxyl radicals and ozone, finding significant interaction rates and identifying major reaction products (Reisen & Arey, 2002).

  • Octafluoro-Dimethylenecyclobutane Studies : Lentz & Patzschke (2004) explored the reactivity of octafluoro-dimethylenecyclobutane, a perfluorinated diene ligand, in complex formation with carbonyl cyclopentadienyl manganese, indicating its potential as a strong π acceptor (Lentz & Patzschke, 2004).

  • Palladium-Catalyzed Naphthylation of Acenaphthylene : Dyker et al. (2007) synthesized a bisnaphthyl-substituted acenaphthylene through Pd-catalyzed and classical procedures, leading to an octacyclic π-system (Dyker et al., 2007).

  • Enhancing Activity and Stability of Nickel Complex Precatalysts : Du et al. (2015) demonstrated that acenaphthylene derivatives enhance the activity and thermal stability of nickel complex precatalysts in ethylene polymerization (Du et al., 2015).

  • Polymerization of Acenaphthylene : Imoto & Soematsu (1961) analyzed the polymerization kinetics of acenaphthylene, calculating activation energy and determining molecular weight properties of the resulting polymer (Imoto & Soematsu, 1961).

  • Synthesis of Hetero- and Carbocyclic Compounds : Yavari & Khajeh-Khezri (2018) reviewed the use of acenaphthylene-1,2-dione in synthesizing various compounds and complexes, highlighting its versatility in chemical synthesis (Yavari & Khajeh-Khezri, 2018).

  • Influence of Pressure on Photodimerization : Tamura & Aida (1986) explored the effects of pressure on the photodimerization of acenaphthylene in micellar systems, finding that pressure significantly promotes dimerization (Tamura & Aida, 1986).

  • Degradative Addition in Polymerization : Bamford et al. (1989) discussed degradative addition in the polymerization of acenaphthylene, providing kinetic analysis and molecular weight distribution estimations (Bamford et al., 1989).

Safety And Hazards

Acenaphthylene should be handled with care, as it is toxic . Any fire involving this compound may produce dangerous vapors . More detailed safety data might be available in material safety data sheets .

Future Directions

Acenaphthylene is an important building block of many organic semiconductors . It’s expected to guide the further design of organic semiconductors for various optoelectronic devices . Acenaphthylene-derived N-heterocyclic carbene ligands have also shown potential in modern catalysis .

properties

IUPAC Name

1,2,3,4,5,6,7,8-octafluoroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F8/c13-5-2-1-3(6(5)14)8(16)12(20)10(18)4(1)9(17)11(19)7(2)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVATEMCZVQLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C3C(=C(C(=C1C(=C(C2=C(C(=C3F)F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165894
Record name Acenaphthylene, octafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acenaphthylene, octafluoro-

CAS RN

1554-93-4
Record name Acenaphthylene, octafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001554934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acenaphthylene, octafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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